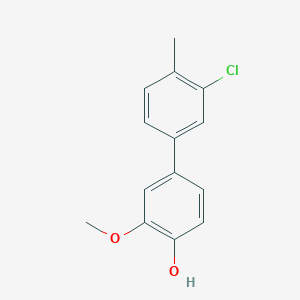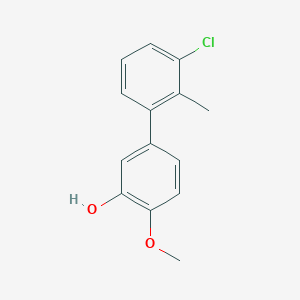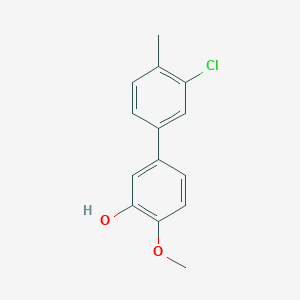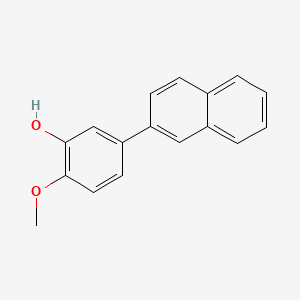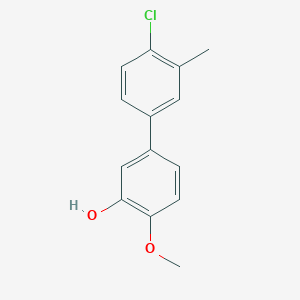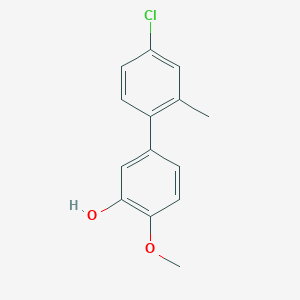
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% (5-MCP-2-MP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 5-MCP-2-MP is a useful intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in the synthesis of various organic compounds.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, and is also used as a starting material in the synthesis of a variety of compounds. In addition, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of various polymers, such as poly(methyl methacrylate) and poly(ethylene terephthalate). It is also used in the synthesis of various dyes and pigments.
Mechanism of Action
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is an organic compound that acts as a reagent in the synthesis of various organic compounds. It is used in the Friedel-Crafts acylation reaction, which involves the reaction of anisole and 4-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. In this reaction, the anisole is converted to an acyl chloride, which then reacts with the 4-chloro-2-methylphenol to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is an organic compound that is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% in lab experiments is that it is a relatively inexpensive reagent that is widely available. It is also easy to use and can be used in a variety of reactions. However, there are a few limitations to using 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% in lab experiments. For example, it is not very soluble in water, and it may react with other compounds in the reaction mixture.
Future Directions
In the future, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% could be used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, dyes, and pigments. It could also be used in the synthesis of new materials, such as nanomaterials, and in the development of new drugs and therapies. Additionally, 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% could be used in the development of new catalysts for organic reactions. Finally, it could be used in the development of new analytical methods for the detection and quantification of organic compounds.
Synthesis Methods
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods. The most common synthesis method is the Friedel-Crafts acylation of anisole and 4-chloro-2-methylphenol. In this method, anisole is reacted with 4-chloro-2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to form 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95%. Other methods for the synthesis of 5-(4-Chloro-2-methylphenyl)-2-methoxyphenol, 95% include the reaction of 4-chloro-2-methylphenol and 2-methoxybenzaldehyde in the presence of an acid catalyst, or the reaction of 4-chloro-2-methylphenol and 2-methoxyphenol in the presence of an acid catalyst.
properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-11(15)4-5-12(9)10-3-6-14(17-2)13(16)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZYUVXCQGRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685603 |
Source


|
| Record name | 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261955-21-8 |
Source


|
| Record name | 4'-Chloro-4-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









